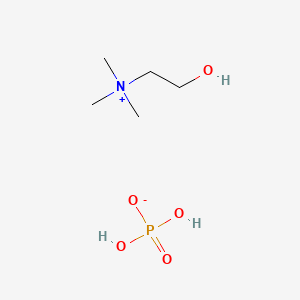

Phosphate de choline dihydrogéné

Vue d'ensemble

Description

Choline dihydrogen phosphate (CDHP) is a biocompatible ionic liquid that has shown potential as a stabilizing excipient or solvent for protein therapeutics due to its ability to improve the thermostability and shelf life of several model proteins . It is also known for its good ionic conductivity and has been investigated for its use in electrochemical devices such as proton membrane fuel cells and sensors .

Synthesis Analysis

The synthesis of CDHP involves a metathesis step where the desired anion and cation are combined. Electrodialysis metathesis has been used for the production of CDHP, with the influence of operating parameters such as current density, diluate, and CDHP concentration being investigated. It was found that high current density and low diluate and CDHP concentration yield the highest product purity .

Molecular Structure Analysis

The molecular structure of CDHP plays a crucial role in its properties and applications. For instance, the combination of cholinium cations and dihydrogen phosphate anions is indispensable for the G-quadruplex structure regardless of water content . Furthermore, the proton conduction mechanism in CDHP involves assisted transport via a restricted three-site motion of the phosphate unit around the P-O bond that is hydrogen bonded to the choline .

Chemical Reactions Analysis

CDHP has been shown to participate in various chemical reactions. For example, it can act as a medium for bioelectrocatalytic processes, as demonstrated with enzymes such as fructose dehydrogenase (FDH) and cellobiose dehydrogenase (CDH) immobilized on electrodes. The hydrated form of CDHP has been evaluated for its ability to solubilize and stabilize enzymes, with an improvement in the shelf life of immobilized enzymes being observed .

Physical and Chemical Properties Analysis

The physical and chemical properties of CDHP are influenced by its ionic nature and molecular interactions. It exhibits nearly complete dissociation in aqueous solution, with osmotic coefficients indicating its behavior in solution . CDHP has been reported as a potential cross-linker for collagen, enhancing intermolecular forces and contributing to the structural stability of collagen through electrostatic interactions mediated by dihydrogen phosphate anions . Additionally, mixtures of CDHP and phosphoric acid have been shown to have significantly higher proton conductivity compared to pure CDHP .

CDHP also demonstrates a unique surface functionality, being able to resist protein adsorption due to its zwitterionic properties while promoting cell adhesion through its interaction with phosphate choline (PC) headgroups of the cell membrane. This dual functionality makes it a promising material for tissue engineering applications .

Applications De Recherche Scientifique

Ionogels dans l'encapsulation des biomolécules

Le CDHP est utilisé dans la création d'ionogels, un type de matériau capable d'encapsuler des biomolécules. Ces ionogels contribuent à maintenir la stabilité des biomolécules à température ambiante, ce qui est crucial pour leur fonctionnalité et leur longévité. L'utilisation du CDHP dans les ionogels présente des applications prometteuses dans les biosenseurs, les dispositifs électrochimiques, les supercondensateurs, les batteries, les capteurs de gaz et la capture du CO2 .

Dés stabilisation des G-quadruplexes

Dans le domaine de la génétique, le CDHP s'est avéré capable de déstabiliser les G-quadruplexes. Ce sont des structures présentes dans les gènes liés aux maladies qui régulent la progression des maladies. La capacité du CDHP à déstabiliser ces structures améliore l'efficacité de la transcription in vitro et dans les cellules vivantes, ce qui pourrait être crucial pour la régulation des gènes cibles liés aux maladies, en particulier dans des conditions telles que le cancer et les maladies neurodégénératives .

Stabilisation des protéines et des biomolécules

Le CDHP est reconnu comme un milieu prometteur pour la stabilisation des protéines et d'autres biomolécules. Cette application est importante dans le développement des produits pharmaceutiques et des traitements thérapeutiques, où le maintien de la stabilité de ces molécules est essentiel pour leur efficacité .

Applications dentaires : Ciment d'agrégat de trioxyde minéral

En dentisterie, le CDHP est ajouté au ciment d'agrégat de trioxyde minéral (MTA) pour améliorer sa cytocompatibilité et sa capacité à former de la dentine réparatrice. L'ajout de CDHP a montré qu'il améliorait la viabilité cellulaire, ce qui est crucial pour la réparation et la régénération dentaires .

Stabilité du duplex d'ADN

La forme hydratée du liquide ionique CDHP s'est avérée améliorer la stabilité thermodynamique du duplex d'ADN. Cela ouvre de nouvelles voies pour le développement de biomatériaux pouvant être utilisés dans des commutateurs de paires de bases d'ADN, qui ont des applications potentielles dans la thérapie génique et le diagnostic moléculaire .

Préparation de l'aérogel

Le CDHP est utilisé dans la préparation d'ionogels à base d'aérogel de silice. Ces aérogels sont biocompatibles et transparents, ce qui les rend adaptés à une variété d'applications, y compris celles du domaine biomédical. Le processus implique une approche sol-gel, où des concentrations variables de liquide ionique CDHP sont utilisées pour créer une série d'aérogels à base de silice .

Mécanisme D'action

Target of Action

Choline dihydrogen phosphate primarily targets proteins and G-quadruplexes . It has been identified as a promising candidate for the stabilization of proteins and other biomolecules . It also destabilizes G-quadruplexes in cells, which are associated with various biological processes and disease progression .

Mode of Action

Choline dihydrogen phosphate interacts with its targets in a unique way. It increases the thermal stability of proteins such as lysozyme and interleukin-2 in proportion to its concentration . For G-quadruplexes, choline dihydrogen phosphate destabilizes them more effectively than KCl-containing solutions .

Biochemical Pathways

The effects of choline dihydrogen phosphate on biochemical pathways are primarily seen in its interaction with proteins and G-quadruplexes. It affects the thermodynamics, structure, and stability of proteins . In the case of G-quadruplexes, it can regulate gene expression, making it potentially useful for regulating target disease-related genes .

Pharmacokinetics

It is known that choline dihydrogen phosphate can be used to culture various cells , suggesting that it has some level of bioavailability.

Result of Action

The molecular and cellular effects of choline dihydrogen phosphate’s action are seen in its ability to stabilize proteins and destabilize G-quadruplexes. It increases the thermal stability of proteins, potentially improving their shelf life . It also destabilizes G-quadruplexes, which can enhance transcription efficiency .

Action Environment

The action of choline dihydrogen phosphate can be influenced by environmental factors. For example, its ability to destabilize G-quadruplexes is more effective than KCl-containing solutions . Additionally, the concentration of choline dihydrogen phosphate can affect protein stability and solubility .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

dihydrogen phosphate;2-hydroxyethyl(trimethyl)azanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14NO.H3O4P/c1-6(2,3)4-5-7;1-5(2,3)4/h7H,4-5H2,1-3H3;(H3,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPPJNZJBKFSQGA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.OP(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00232748 | |

| Record name | Choline dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

83846-92-8 | |

| Record name | Choline dihydrogen phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83846-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Choline dihydrogen phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083846928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Choline dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00232748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Choline dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.073.680 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHOLINE DIHYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D53S359B6B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

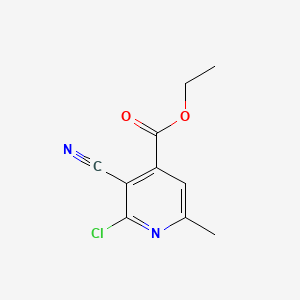

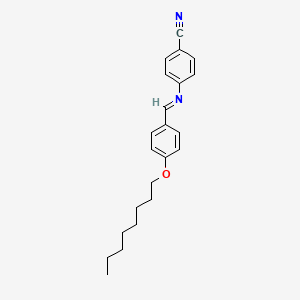

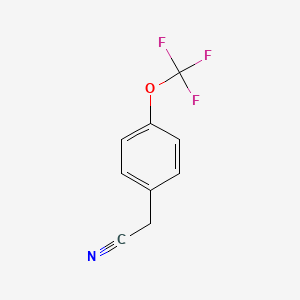

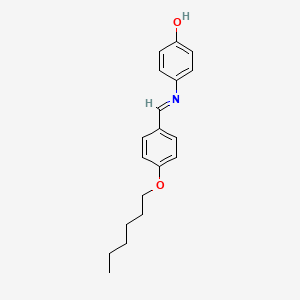

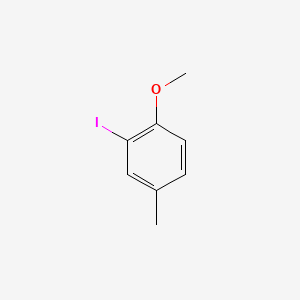

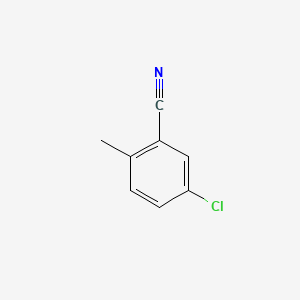

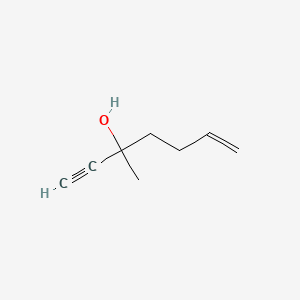

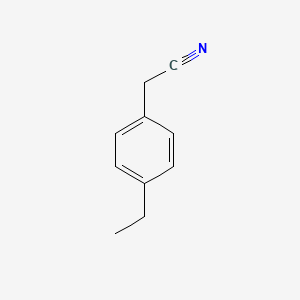

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

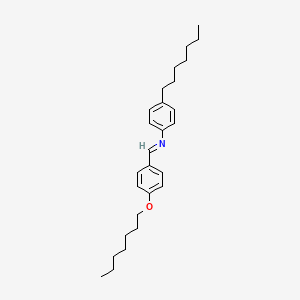

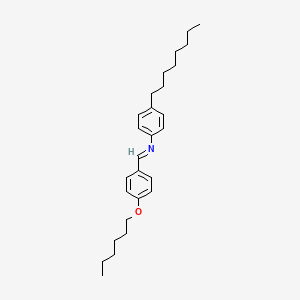

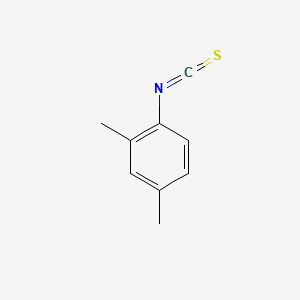

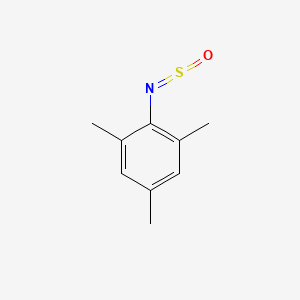

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.